molecular formula C23H17NO4 B2658374 Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate CAS No. 124214-24-0

Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate

Cat. No. B2658374
CAS RN: 124214-24-0
M. Wt: 371.392
InChI Key: MTQJLRXTFQNDHG-UHFFFAOYSA-N
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Description

Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have shown potential as novel antiplatelet drug candidates. These compounds, including ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate, exhibit selective anti-PAR4 (protease-activated receptor 4) activity, which plays a crucial role in platelet aggregation, ATP release, and P-selectin expression. This class of compounds holds promise for the development of antiplatelet therapies, especially for conditions where PAR4-mediated platelet aggregation is a contributing factor. The study identified key functional groups contributing to the anti-PAR4 activity, essential for guiding future drug design in this area (Hua-Sin Chen et al., 2008).

Anti-Juvenile Hormone Activity

Several studies have highlighted the potential of ethyl 4-(2-benzylalkyloxy)benzoates and their derivatives in disrupting juvenile hormone (JH) activity in insect species. These compounds, including ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate, induce precocious metamorphosis in larvae by mimicking JH deficiency symptoms. This anti-JH activity suggests their utility in developing novel insect control strategies, especially for pest management. The research on these compounds also sheds light on the role of the ester group and the stereochemistry in their biological activity, providing insights into the design of more effective JH antagonists (Kenjiro Furuta et al., 2007).

Novel Materials for Reversible Optical Storage

In the realm of materials science, compounds related to ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate have been explored for their applications in reversible optical storage. The synthesis of novel polymers incorporating benzoate derivatives demonstrates the potential for creating materials with high photoinduced birefringence. These materials can be used in optical data storage technologies, where the ability to photoinduce and photoerase birefringence allows for the dynamic manipulation of light. This research opens up avenues for developing advanced materials for optical computing and information storage (X. Meng et al., 1996).

Future Directions

The future directions for the research and development of Ethyl 4-(5,7-dioxobenzodbenzazepin-6-yl)benzoate are not clear due to the limited information available .

properties

IUPAC Name

ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-2-28-23(27)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(24)26/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQJLRXTFQNDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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